molecular formula C21H19N3O3S B10989357 N-(4-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

N-(4-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

Cat. No.: B10989357
M. Wt: 393.5 g/mol
InChI Key: SPSSIQQBRRYNOU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylphenyl group, a methylsulfanylphenyl group, and an oxopyridazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-acetylphenylamine with 4-(methylsulfanyl)benzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyridazinone ring. The final product is obtained by acetylation of the resulting compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is unique due to the presence of the pyridazinone ring, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-acetylphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₂S
  • Molecular Weight : 289.36 g/mol

The compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell cycle progression.
  • Induction of Apoptosis : Research indicates that this compound can promote apoptosis in tumor cells, facilitating the elimination of cancerous cells through programmed cell death pathways.
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the G2/M phase, preventing the progression of cells into mitosis, which is critical for cancer treatment.

Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HepG2 (Liver)1.30Induction of apoptosis
A549 (Lung)2.50Cell cycle arrest
MDA-MB-231 (Breast)3.00HDAC inhibition

Apoptosis and Cell Cycle Analysis

Flow cytometry analysis demonstrated that treatment with the compound significantly increased the apoptosis rate in HepG2 cells from 5.83% (control) to 28.83% at a concentration of 9 µM, indicating a dose-dependent response.

Additionally, the percentage of cells in the G2/M phase increased notably with higher concentrations, suggesting effective cell cycle regulation.

Case Studies

  • Case Study on HepG2 Cells : A detailed investigation into the effects on HepG2 cells showed that this compound not only inhibited cell growth but also led to significant morphological changes indicative of apoptosis.
  • Combination Therapy : In a combination therapy study with standard chemotherapeutics like Taxol and Camptothecin, the compound enhanced the anticancer efficacy, highlighting its potential as an adjuvant therapy.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H19N3O3S/c1-14(25)15-3-7-17(8-4-15)22-20(26)13-24-21(27)12-11-19(23-24)16-5-9-18(28-2)10-6-16/h3-12H,13H2,1-2H3,(H,22,26)

InChI Key

SPSSIQQBRRYNOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC

Origin of Product

United States

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